molecular formula C29H42N8O4S B3029934 D-Phe-met-arg-phe amide CAS No. 84313-42-8

D-Phe-met-arg-phe amide

Cat. No.: B3029934
CAS No.: 84313-42-8
M. Wt: 598.8 g/mol
InChI Key: WCSPDMCSKYUFBX-SBFWRKJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phenylalanine-methionine-arginine-phenylalanine amide is a tetrapeptide neuropeptide that plays a significant role in various physiological processes. It was first discovered in the ganglion of the mollusk Macrocallista nimbosa in 1977. This compound is known for its involvement in neuroendocrine-immune regulation and its ability to modulate nitric oxide production under immune stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanine-methionine-arginine-phenylalanine amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of D-Phenylalanine-methionine-arginine-phenylalanine amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine-methionine-arginine-phenylalanine amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Phenylalanine-methionine-arginine-phenylalanine amide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in neuroendocrine-immune regulation and nitric oxide production.

    Medicine: Potential therapeutic applications in modulating immune responses and treating neurodegenerative diseases.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of D-Phenylalanine-methionine-arginine-phenylalanine amide involves its interaction with nitric oxide synthase (NOS) pathways. It can modulate nitric oxide production, which plays a crucial role in immune responses and neurotransmission. The compound’s effects are mediated through its binding to specific receptors and subsequent activation of intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine-methionine-arginine-phenylalanine amide: Similar structure but with L-phenylalanine instead of D-phenylalanine.

    D-Phenylalanine-methionine-lysine-phenylalanine amide: Similar structure but with lysine instead of arginine.

    L-Phenylalanine-methionine-lysine-phenylalanine amide: Similar structure but with L-phenylalanine and lysine

Uniqueness

D-Phenylalanine-methionine-arginine-phenylalanine amide is unique due to its specific sequence and the presence of D-phenylalanine, which can confer different biological activities compared to its L-counterpart. The D-amino acid can enhance the stability and resistance to enzymatic degradation, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22+,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPDMCSKYUFBX-SBFWRKJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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